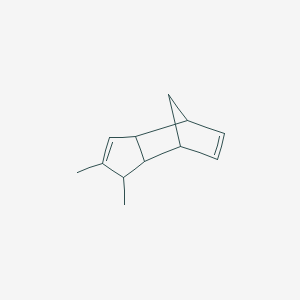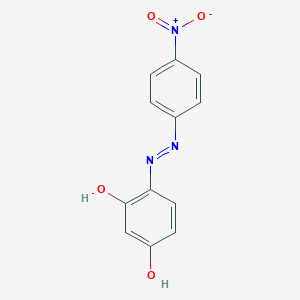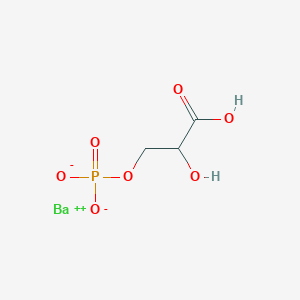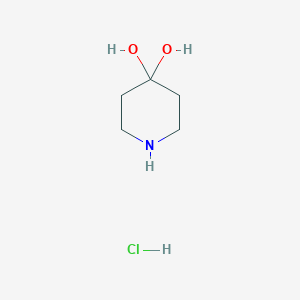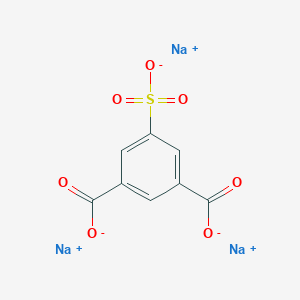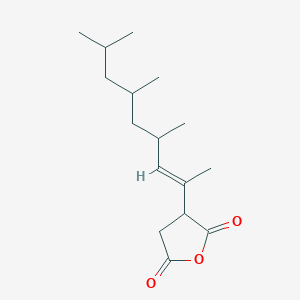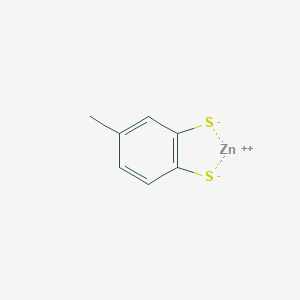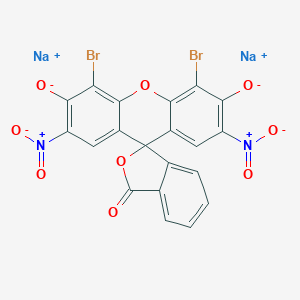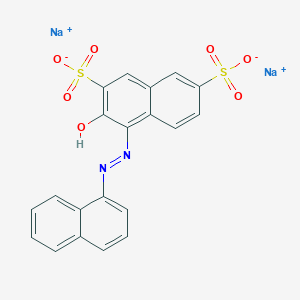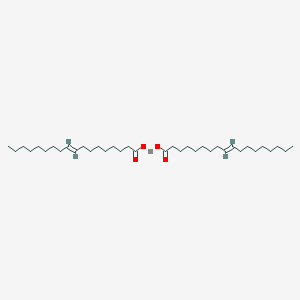
Zinc oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc oleate is an organometallic compound formed by the reaction of zinc with oleic acid. It is a zinc salt of oleic acid, a monounsaturated fatty acid. This compound is commonly used in various industrial applications due to its unique properties, including its role as a precursor in the synthesis of zinc oxide nanostructures and its use in the production of lubricants, coatings, and cosmetics .
Mechanism of Action
Target of Action
Zinc oleate, also known as zinc dioleate, is a type of metal soap that interacts with various targets in the body. It is known to interact with zinc transporters, particularly those belonging to the SLC30 (ZnT) and SLC39 (ZIP) families . These transporters play a crucial role in maintaining zinc homeostasis within cells .
Mode of Action
This compound’s mode of action is primarily through its interaction with these zinc transporters. It is believed to facilitate the recruitment of zinc ions to the transmembrane zinc-binding site, thereby influencing the transport of zinc across biological membranes . This process is crucial for maintaining intracellular and intra-organellar zinc homeostasis .
Biochemical Pathways
This compound influences several biochemical pathways due to its role in zinc homeostasis. Zinc is an essential micronutrient involved in many cellular processes such as protein synthesis, nucleic acid metabolism, gene transcription, cell proliferation, and differentiation . By influencing zinc transport, this compound indirectly affects these zinc-dependent processes.
Pharmacokinetics
The absorption of zinc, including zinc from this compound, depends on various factors such as the form of zinc (water-soluble salts are more easily absorbed than water-insoluble salts), the concentration of zinc in the diet, and the presence of interfering substances such as iron, calcium, and phytate .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to improve the long-term thermal stability of polyvinyl chloride (PVC), a widely used thermoplastic polymer . Moreover, this compound has been found to be active as a sunscreen, absorbing UV radiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compatibility between this compound and PVC was found to be greatly enhanced by introducing an unsaturated long-chain this compound . Furthermore, the efficacy of this compound as a sunscreen may be influenced by factors such as the intensity of UV radiation in the environment .
Biochemical Analysis
Biochemical Properties
Zinc oleate participates in several biochemical reactions. It has been analyzed using ultra-high-field 67Zn NMR spectroscopy, 13C NMR, and FTIR spectroscopy
Cellular Effects
This compound can influence cell function in various ways. For instance, zinc, an essential trace element, is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies, including cancer
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study found that the compatibility between the stabilizer and PVC was greatly enhanced by introducing an unsaturated long-chain this compound
Metabolic Pathways
This compound may be involved in various metabolic pathways. Zinc is an essential nutrient for the human body, and its content is the second largest nutrient element only after iron . It plays an important role in the body by participating in the composition of numerous protein structural components
Transport and Distribution
This compound’s transport and distribution within cells and tissues involve various transporters or binding proteins. Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake
Subcellular Localization
Given the main localization of zinc transporters at the cell membrane , it is plausible that this compound may also be localized in similar areas
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc oleate can be synthesized through several methods. One common method involves the reaction of zinc acetate with oleic acid. The process typically includes the following steps :
- Zinc acetate and oleic acid are added to a reaction unit in a molar ratio of 1:1-3.
- The reaction unit is purged with protective gas to prevent oxidation.
- The mixture is refluxed at 100-180°C for 1-4 hours.
- Acetic acid is removed by distillation.
- The remaining mixture is cooled to 50-100°C, and n-hexane is added to precipitate this compound.
- The crude product is filtered and washed with n-hexane or acetone to remove impurities, followed by vacuum drying to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Protective gases and solvents are recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Zinc oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other byproducts.
Reduction: It can be reduced under specific conditions to yield different zinc compounds.
Substitution: this compound can participate in substitution reactions where the oleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or oxidizing agents at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or hydrides under controlled conditions.
Substitution: Involves the use of other carboxylic acids or ligands in the presence of catalysts.
Major Products:
Oxidation: Zinc oxide and various organic byproducts.
Reduction: Reduced zinc compounds and oleic acid derivatives.
Substitution: New zinc carboxylates with different ligands.
Scientific Research Applications
Zinc oleate has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial properties and its role in biological systems as a source of zinc ions.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations for skin protection and healing.
Comparison with Similar Compounds
Zinc stearate: Another zinc carboxylate with similar applications but different fatty acid composition.
Zinc palmitate: Similar in structure but derived from palmitic acid.
Zinc octanoate: A shorter-chain zinc carboxylate with distinct properties.
Uniqueness of Zinc Oleate: this compound is unique due to its long-chain unsaturated fatty acid, which imparts specific properties such as enhanced solubility in non-polar solvents and improved film-forming abilities. These characteristics make it particularly suitable for applications in coatings, lubricants, and nanomaterial synthesis .
Properties
CAS No. |
557-07-3 |
|---|---|
Molecular Formula |
C18H34O2Zn |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/C18H34O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
InChI Key |
ZJGSVSYBKAZJGP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zn+2] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Zn] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.[Zn] |
Key on ui other cas no. |
557-07-3 |
physical_description |
Liquid |
Synonyms |
9-Octadecenoic acid(Z). zinc salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


